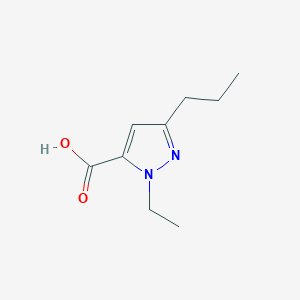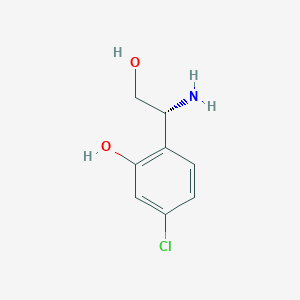
(R)-2-(1-Amino-2-hydroxyethyl)-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R)-1-Amino-2-hydroxyethyl]-5-chlorophenol is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenol ring. This compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chlorophenol and ®-epichlorohydrin.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pH to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions and can handle large-scale production efficiently.
Catalysts: The use of catalysts can enhance reaction rates and selectivity, leading to higher yields and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines or other derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, metabolic processes, and other biochemical pathways, depending on its specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol
- 2-[(1R)-1-amino-2-hydroxyethyl]-4-chlorophenol
- 2-[(1R)-1-amino-2-hydroxyethyl]-6-chlorophenol
Uniqueness
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the chiral center contribute to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H10ClNO2 |
|---|---|
Molecular Weight |
187.62 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-5-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-5-1-2-6(7(10)4-11)8(12)3-5/h1-3,7,11-12H,4,10H2/t7-/m0/s1 |
InChI Key |
QLBUOZUNODNMQL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)O)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)
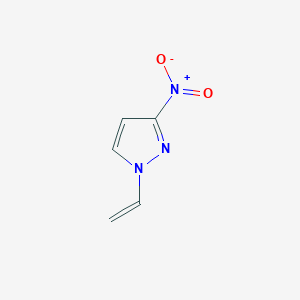
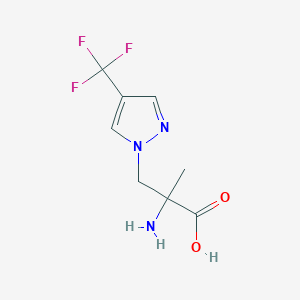
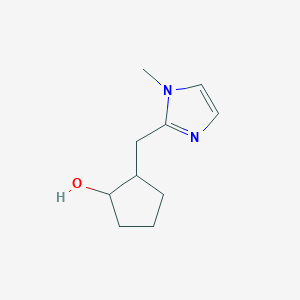


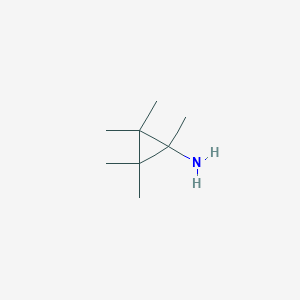
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
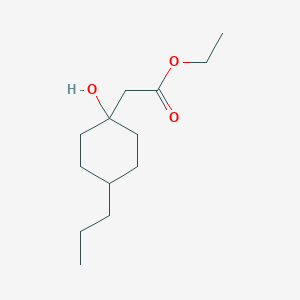
nitrosoamine](/img/structure/B13626181.png)



